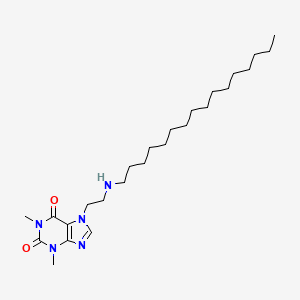
Theophylline, 7-(2-(hexadecylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 7-(2-(hexadecylamino)ethyl)- is a derivative of theophylline, a well-known methylxanthine compound. Theophylline itself is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . The addition of the hexadecylaminoethyl group to theophylline enhances its lipophilicity, potentially altering its pharmacokinetic and pharmacodynamic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(hexadecylamino)ethyl)- typically involves the alkylation of theophylline with 2-(hexadecylamino)ethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(2-(hexadecylamino)ethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various alkylated derivatives.
Scientific Research Applications
Theophylline, 7-(2-(hexadecylamino)ethyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of lipophilicity on drug action and metabolism.
Biology: Investigated for its potential effects on cellular signaling pathways due to its ability to inhibit phosphodiesterase.
Medicine: Explored for its potential use in treating respiratory diseases and as a bronchodilator.
Mechanism of Action
Theophylline, 7-(2-(hexadecylamino)ethyl)- exerts its effects primarily through the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and dilation of the airways. Additionally, it may block adenosine receptors, contributing to its bronchodilator effects .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A methylxanthine used to treat respiratory diseases.
Caffeine: Another methylxanthine with stimulant properties.
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness
The addition of the hexadecylaminoethyl group to theophylline makes Theophylline, 7-(2-(hexadecylamino)ethyl)- more lipophilic, potentially enhancing its ability to cross cell membranes and increasing its duration of action compared to its parent compound .
Properties
CAS No. |
52943-52-9 |
|---|---|
Molecular Formula |
C25H45N5O2 |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
7-[2-(hexadecylamino)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H45N5O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-20-30-21-27-23-22(30)24(31)29(3)25(32)28(23)2/h21,26H,4-20H2,1-3H3 |
InChI Key |
RGKLYNQJTINBKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
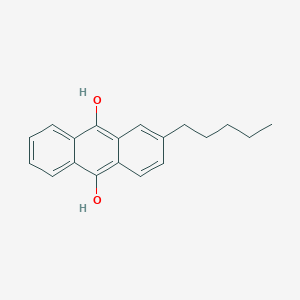
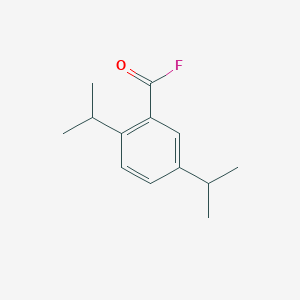
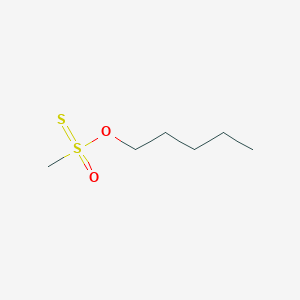
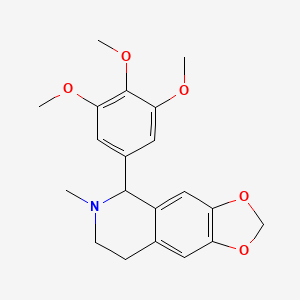
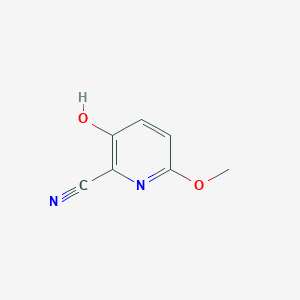

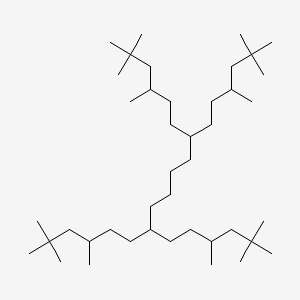

![3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952300.png)
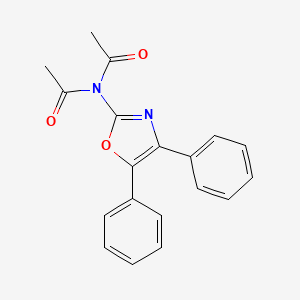
![1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol](/img/structure/B13952307.png)

![2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13952335.png)
